Cas no 123760-95-2 ((2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid)

(2S)-2-{(4-Chlorophenyl)methylamino}propanoic acid is a chiral amino acid derivative featuring a 4-chlorophenylmethylamino substituent at the α-position of the propanoic acid backbone. Its stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical research. The presence of the 4-chlorophenyl group enhances its utility as a building block for bioactive compounds, particularly in the development of receptor-targeted molecules. The carboxyl and secondary amine functionalities provide versatile reactivity for further derivatization. This compound is typically employed in medicinal chemistry for structure-activity relationship studies due to its well-defined stereochemistry and potential as a pharmacophore intermediate. Suitable for controlled reactions under standard laboratory conditions.
(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid structure
123760-95-2 structure
Product name:(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid
CAS No:123760-95-2
MF:C10H12ClNO2
Molecular Weight:213.660781860352
MDL:MFCD24490226
CID:4579666
PubChem ID:14259254

(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid 化学的及び物理的性質

名前と識別子

    • (2s)-2-{[(4-Chlorophenyl)methyl]amino}propanoic Acid
    • L-Alanine, N-[(4-chlorophenyl)methyl]-
    • (2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid
    • MDL: MFCD24490226
    • インチ: 1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)/t7-/m0/s1
    • InChIKey: FBMVXXOKUYWDEC-ZETCQYMHSA-N
    • SMILES: C(O)(=O)[C@H](C)NCC1=CC=C(Cl)C=C1

(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-204174-1.0g
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
1g
$428.0 2023-06-08
Enamine
EN300-204174-0.05g
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
0.05g
$100.0 2023-09-16
Enamine
EN300-204174-10.0g
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
10g
$1842.0 2023-06-08
Enamine
EN300-204174-0.25g
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
0.25g
$212.0 2023-09-16
Enamine
EN300-204174-0.5g
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
0.5g
$334.0 2023-09-16
Enamine
EN300-204174-2.5g
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
2.5g
$838.0 2023-09-16
Aaron
AR01B9YF-1g
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
1g
$614.00 2025-02-09
A2B Chem LLC
AW04635-10g
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
10g
$1974.00 2024-04-20
Aaron
AR01B9YF-2.5g
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
2.5g
$1178.00 2025-02-09
A2B Chem LLC
AW04635-500mg
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid
123760-95-2 95%
500mg
$387.00 2024-04-20

(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acid 関連文献

(2s)-2-{(4-Chlorophenyl)methylamino}propanoic Acidに関する追加情報

Comprehensive Overview of (2S)-2-{(4-Chlorophenyl)methylamino}propanoic Acid (CAS No. 123760-95-2)

(2S)-2-{(4-Chlorophenyl)methylamino}propanoic Acid, identified by its CAS number 123760-95-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This chiral amino acid derivative is characterized by its unique structural features, including a 4-chlorophenyl group and a methylamino substitution, which contribute to its potential applications in drug development and enzymatic studies. Researchers are increasingly exploring its role as a building block for peptide synthesis and as a precursor for bioactive molecules.

The compound's stereospecificity (denoted by the (2S) configuration) makes it particularly valuable in asymmetric synthesis, a hot topic in modern organic chemistry. With the growing demand for enantiomerically pure compounds in the pharmaceutical industry, 123760-95-2 has become a subject of interest for its potential to improve drug efficacy and reduce side effects. Recent studies have investigated its utility in designing targeted therapies, aligning with the current trend toward personalized medicine.

From a biochemical perspective, (2S)-2-{(4-Chlorophenyl)methylamino}propanoic Acid exhibits intriguing interactions with enzymes involved in amino acid metabolism. This has led to explorations of its role in modulating metabolic pathways, a key focus area in nutraceutical and functional food research. Its structural similarity to naturally occurring amino acids allows it to act as a metabolic intermediate or inhibitor, depending on the biological context.

In the realm of green chemistry, synthetic routes for CAS 123760-95-2 have been optimized to minimize environmental impact. Researchers are developing catalyst-free and solvent-free methodologies to produce this compound, addressing the pharmaceutical industry's push toward sustainable practices. These advancements align with global initiatives to reduce carbon footprints in chemical manufacturing.

The analytical characterization of (2S)-2-{(4-Chlorophenyl)methylamino}propanoic Acid employs advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and stereochemical integrity, critical factors for its applications in high-value pharmaceuticals. Recent publications have highlighted its potential as a chiral auxiliary or ligand in asymmetric catalysis, further expanding its utility.

Stability studies of 123760-95-2 under various pH and temperature conditions have provided valuable data for formulation scientists. This information is crucial for developing oral dosage forms or parenteral solutions containing derivatives of this compound. The rise of biopharmaceuticals and peptide-based drugs has increased the relevance of such stability profiles in drug development pipelines.

From a commercial perspective, the global market for fine chemicals like (2S)-2-{(4-Chlorophenyl)methylamino}propanoic Acid is projected to grow steadily, driven by demand from the pharmaceutical and biotechnology sectors. Suppliers are increasingly offering GMP-grade quantities of this compound to meet the stringent requirements of clinical research and production.

Ongoing research continues to uncover novel applications for CAS 123760-95-2, particularly in the field of neurological disorders and metabolic diseases. Its structural features suggest potential interactions with neurotransmitter receptors and transport proteins, making it a candidate for further investigation in central nervous system therapeutics. These developments coincide with increasing public interest in brain health and cognitive enhancement supplements.

In conclusion, (2S)-2-{(4-Chlorophenyl)methylamino}propanoic Acid represents a versatile compound with multifaceted applications across pharmaceutical development, biochemical research, and material science. Its unique chemical properties and growing commercial availability position it as a valuable asset in the expanding landscape of specialty chemicals and drug discovery.

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